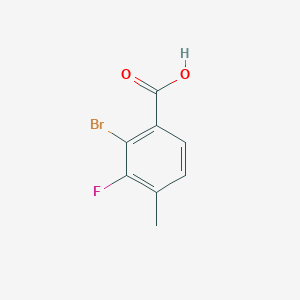

2-Bromo-3-fluoro-4-methylbenzoic acid

Descripción general

Descripción

The compound of interest, 2-Bromo-3-fluoro-4-methylbenzoic acid, is a halogenated aromatic compound that contains bromine, fluorine, and a methyl group attached to a benzoic acid core. This compound is structurally related to various other halogenated benzoic acids, which have been studied for their thermodynamic properties and potential applications in synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 2-Bromo-3-fluoro-4-methylbenzoic acid, can be achieved through various methods. One approach is the halodeboronation of aryl boronic acids, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, which is a related compound. This method involves the use of NaOMe-catalyzed bromodeboronation and has been shown to be scalable and generalizable to a series of aryl boronic acids, yielding aryl bromides and chlorides in good to excellent yields . Although the specific synthesis of 2-Bromo-3-fluoro-4-methylbenzoic acid is not detailed, the methodologies applied to similar compounds provide insight into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is crucial in determining their physical and chemical properties. X-ray diffraction studies have been used to analyze the structure-property relationships of these compounds. For instance, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, reveals a close structural resemblance to aspirin with a twisted carboxylic acid moiety and a rotationally disordered bromine atom . These structural details can influence the reactivity and interactions of the compound.

Chemical Reactions Analysis

Halogenated benzoic acids serve as building blocks in various chemical reactions. For example, 2-Bromobenzoic acids have been used to construct spirobenzolactones and spirobenzolactams through a two-step parallel synthesis involving free radical reactions . Additionally, 2-alkynylbenzoic acids can undergo regioselective bromocyclization to form heterocyclic compounds . These reactions highlight the versatility of halogenated benzoic acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The thermodynamics of sublimation, fusion, vaporization, and solubility have been studied for various isomeric bromo-methylbenzoic acids. The temperature dependence of vapor pressures and melting temperatures, as well as enthalpies of fusion and sublimation, were measured, providing valuable data for understanding the behavior of these compounds . Specific interactions, such as hydrogen bonding in the liquid and crystal phases, were quantified, and correlations between solubility, sublimation pressures, and enthalpies were developed . These findings are essential for assessing the water solubility of sparingly soluble drugs and can be extrapolated to understand the properties of 2-Bromo-3-fluoro-4-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Bromo-3-fluoro-4-methylbenzoic acid is primarily used in various organic synthesis processes due to its reactivity, especially involving halogenation and bromination. For instance, 2-bromo-3-methylbenzoic acid serves as an intermediate in the synthesis of more complex molecules, showcasing its utility in constructing organic frameworks with desired functionalities (Bunnett & Rauhut, 2003). Moreover, the differential reactivity of halomethylbenzoyl formates, including those with fluoro and bromo substituents, with benzoylformate decarboxylase, underlines the nuanced chemical behavior of these compounds, further signifying their importance in enzyme-mediated transformations (Reynolds et al., 1988).

Thermodynamic and Solubility Properties

The thermodynamic properties of halogenated benzoic acids, including those similar to 2-Bromo-3-fluoro-4-methylbenzoic acid, are critical in understanding their behavior in various environmental and material contexts. Studies focusing on the solubility, vapor pressures, and structure-property relationships of these compounds provide valuable insights into their potential applications and handling. For instance, the correlation between solubility and sublimation enthalpies aids in the estimation of water solubility of sparingly soluble drugs, indicating the broader implications of these compounds in pharmaceutical sciences (Zherikova et al., 2016; Zherikova & Verevkin, 2019).

Environmental Degradation Pathways

The degradation pathways of related aromatic compounds under methanogenic conditions also highlight the environmental significance of these molecules. Understanding how such compounds break down in anaerobic environments, as evidenced by the transformation of m-cresol into various metabolites, including fluorinated derivatives, sheds light on the fate of similar halogenated benzoic acids in natural and engineered ecosystems (Londry & Fedorak, 1993; Bisaillon et al., 1993).

Crystallographic Studies

Crystallographic investigations into benzoic acid derivatives, including those with halogen substitutions, provide foundational knowledge about their molecular structure, electronic configuration, and potential for forming supramolecular frameworks. These studies are instrumental in designing materials with specific properties and understanding the molecular basis of their function (Pramanik et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

The mode of action of 2-Bromo-3-fluoro-4-methylbenzoic acid is likely to involve interactions with its targets via covalent bonding. This is suggested by its structural similarity to other benzoic acid derivatives, which are known to interact with their targets through covalent bonds .

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

For instance, some benzoic acid derivatives have been used in the synthesis of pharmaceuticals with various therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluoro-4-methylbenzoic acid. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .

Propiedades

IUPAC Name |

2-bromo-3-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIFIYUUDWFSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-4-methylbenzoic acid | |

CAS RN |

1427365-64-7 | |

| Record name | 2-bromo-3-fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)